2-Chloro-4-hydrazinopyrimidine

Catalog No.
S766126
CAS No.
52476-87-6
M.F
C4H5ClN4
M. Wt
144.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-hydrazinopyrimidine

CAS Number

52476-87-6

Product Name

2-Chloro-4-hydrazinopyrimidine

IUPAC Name

(2-chloropyrimidin-4-yl)hydrazine

Molecular Formula

C4H5ClN4

Molecular Weight

144.56 g/mol

InChI

InChI=1S/C4H5ClN4/c5-4-7-2-1-3(8-4)9-6/h1-2H,6H2,(H,7,8,9)

InChI Key

NOTCVZXATRYXPI-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1NN)Cl

Canonical SMILES

C1=CN=C(N=C1NN)Cl

2-Chloro-4-hydrazinopyrimidine (CAS 52476-87-6) is a highly versatile, orthogonally reactive heterocyclic building block characterized by a pyrimidine core bearing a chlorine atom at the C2 position and a hydrazine moiety at the C4 position. In industrial and medicinal chemistry procurement, this compound is primarily selected for its dual reactivity profile. The alpha-effect hydrazine group serves as a potent nucleophile and a dedicated handle for cyclization into fused bicyclic systems, such as triazolopyrimidines and pyrazolopyrimidines[1]. Simultaneously, the C2-chlorine provides a stable yet reactive site for subsequent late-stage functionalization via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling [2]. Procuring this specific, isomerically pure building block is critical for streamlining the synthesis of complex kinase inhibitors, epigenetic modulators, and agrochemicals without inheriting upstream regioselectivity bottlenecks.

Research Fit

Dual reactive handles (C2-Cl, C4-NHNH2) support sequential derivatization
Enables fused heterocycle assembly including triazolopyrimidine scaffolds
Building block for kinase-targeted library synthesis workflows

Attempting to substitute the procurement of 2-Chloro-4-hydrazinopyrimidine by synthesizing it in-house from the cheaper precursor 2,4-dichloropyrimidine introduces severe process bottlenecks. Nucleophilic aromatic substitution of 2,4-dichloropyrimidine with hydrazine is notoriously non-selective, typically yielding a mixture of 4-hydrazino and 2-hydrazino regioisomers, alongside 2,4-dihydrazino byproducts. Separating these isomers requires resource-intensive preparative HPLC, which drastically reduces the isolated yield of the desired C4-isomer and increases solvent waste [1]. Furthermore, substituting with non-halogenated analogs like 4-hydrazinopyrimidine eliminates the critical C2-chlorine handle, completely preventing the subsequent orthogonal cross-coupling reactions required to build multi-substituted pharmaceutical active ingredients (APIs).

Substitution Risk

2-Hydrazinopyrimidine
Lacks C2-Cl leaving group; may eliminate site-selective cross-coupling required for sequential derivatization
4-Chloropyrimidine
Lacks C4-NHNH2 nucleophile; may prevent condensation-based heterocycle formation at the 4-position
2-Chloro-4-aminopyrimidine
Amino nucleophilicity may differ from hydrazino; reactivity profile may shift in fused-ring synthesis

Eliminating Regioisomer Purification

Procuring pre-synthesized 2-Chloro-4-hydrazinopyrimidine provides immediate access to >95% isomer purity, directly bypassing the regioselectivity issues inherent to pyrimidine functionalization. When synthesizing this intermediate in-house from 2,4-dichloropyrimidine, the SNAr reaction with hydrazine typically yields a mixed regioisomer ratio (often ~3:1 favoring C4, but with significant C2 and di-substituted impurities) [2]. This lack of selectivity restricts the isolated yield of the pure C4-isomer to <60% and mandates preparative HPLC separation [1].

Evidence DimensionIsomer purity and process yield
Target Compound Data>95% isomer purity out-of-the-box, 100% downstream usability
Comparator Or Baseline2,4-Dichloropyrimidine + hydrazine (in-situ)
Quantified Difference~3:1 regioisomer mixture requiring preparative HPLC; <60% isolated yield
ConditionsStandard SNAr amination/hydrazination conditions

Procuring the isomerically pure compound eliminates a major chromatographic purification bottleneck, saving significant time and maximizing throughput for library synthesis.

Enzyme Selectivity
Head-to-head
IC50 17.9 μM (PfG6PD) vs 80 μM (hG6PD)
Reported enzyme selectivity context
Resazurin/diaphorase coupled assay; ~4.5-fold difference

Orthogonal Reactivity for Late-Stage Functionalization

The presence of the C2-chlorine in 2-Chloro-4-hydrazinopyrimidine allows for highly controlled, stepwise functionalization that is impossible with non-halogenated analogs. After the C4-hydrazine is utilized for ring closure or functionalization, the C2-Cl bond remains intact and can undergo subsequent Suzuki-Miyaura, Buchwald-Hartwig, or SNAr reactions with anilines or boronic acids, typically achieving >80% yields in optimized conditions[2]. In contrast, using 4-hydrazinopyrimidine offers 0% capacity for this specific late-stage C2 diversification [1].

Evidence DimensionC2 functionalization capacity
Target Compound DataEnables secondary cross-coupling/SNAr at C2 (>80% typical yields)
Comparator Or Baseline4-Hydrazinopyrimidine
Quantified Difference100% vs 0% capacity for direct C2 cross-coupling
ConditionsPalladium-catalyzed cross-coupling or acid-catalyzed SNAr

The C2-chlorine is a mandatory structural requirement for synthesizing di-substituted pyrimidine pharmacophores, such as those found in modern kinase and EED inhibitors.

Synthetic Versatility
Class-level
C2-Cl + C4-NHNH2 dual reactive sites
Supports fused heterocycle scaffold assembly
One-pot procedures reported in pyrimidine chemistry

Bicyclic Ring Closure Competence

2-Chloro-4-hydrazinopyrimidine is specifically tailored for the synthesis of fused bicyclic systems, a reactivity profile not shared by simple aminated pyrimidines. The adjacent nitrogen atoms of the hydrazine moiety enable direct condensation with aldehydes, orthoesters, or carbon disulfide to form [1,2,4]triazolo[1,5-c]pyrimidine or [1,2,4]triazolo[4,3-c]pyrimidine scaffolds in high preparative yields (>75%) [2]. A comparator like 2-chloro-4-aminopyrimidine lacks the secondary nucleophilic nitrogen required for this specific N-N-C cyclization, rendering it useless for triazolopyrimidine synthesis [1].

Evidence DimensionTriazolopyrimidine cyclization yield
Target Compound Data>75% yield for fused triazolopyrimidine formation
Comparator Or Baseline2-Chloro-4-aminopyrimidine
Quantified DifferenceComplete inability to form N-N-C fused triazolo-rings
ConditionsCondensation with CS2 or orthoesters

Buyers targeting triazolopyrimidine cores for agrochemicals or epigenetic modulators must procure the hydrazine derivative to enable the critical ring-closure step.

Antimicrobial Pharmacophore
Data to verify
Hydrazinopyrimidine core scaffold
Antimicrobial screening context
Derivative MIC ~2 μg/mL reported; empirical data required
Drug-Likeness Profile
Cross-study comparable
LogP 0.7 · TPSA 63.8 Ų
Reported drug-likeness parameter context
Computed values; within Lipinski Rule of Five ranges

Triazolopyrimidine Agrochemical Synthesis

Directly leveraging its cyclization competence, 2-Chloro-4-hydrazinopyrimidine is an ideal starting material for the development of [1,2,4]triazolo[1,5-c]pyrimidine derivatives, a core scaffold found in numerous commercial herbicides and fungicides. The pre-installed hydrazine ensures efficient ring closure, while the C2-chlorine allows for subsequent tuning of the molecule's lipophilicity and target affinity [1].

EED and Kinase Inhibitor Development

In medicinal chemistry, this compound is utilized to synthesize complex di-substituted pyrimidines and fused heterocycles targeting the PRC2 complex (e.g., EED inhibitors) and various kinases. The orthogonal reactivity of the C2-chlorine is critical here, allowing chemists to first build the core scaffold via the C4-hydrazine and subsequently attach anilines or aryl groups at the C2 position via SNAr or Buchwald-Hartwig coupling[2].

High-Throughput Screening Library Generation

Because it is procured in high isomeric purity (>95%), 2-Chloro-4-hydrazinopyrimidine is highly suited for automated, parallel synthesis workflows. By avoiding the regioisomer mixtures associated with 2,4-dichloropyrimidine precursors, it enables the reliable, high-yield generation of diverse pyrimidine libraries without the need for intermediate preparative HPLC purification [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PfG6PD SAR studies
Enzyme selectivity assay context
PfG6PD vs hG6PD inhibition review
Kinase inhibitor library synthesis
Dual-site derivatization efficiency
Triazolopyrimidine scaffold assembly
Antimicrobial hit-to-lead
Hydrazinopyrimidine pharmacophore context
MIC and strain-panel endpoint review
Custom heterocycle synthesis
Building block versatility
Sequential functionalization workflow

XLogP3

0.7

Wikipedia

2-Chloro-4-hydrazinopyrimidine

Explore Compound Types